molecular formula C37H36N4O3 B1684370 Laniquidar CAS No. 197509-46-9

Laniquidar

Katalognummer: B1684370
CAS-Nummer: 197509-46-9
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: TULGGJGJQXESOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Laniquidar umfasst mehrere Schritte, beginnend mit der Herstellung des Benzazepin-Kerns. Die synthetische Route umfasst in der Regel die folgenden Schritte:

    Bildung des Benzazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

    Einführung des Piperidin-Restes: Der Piperidinring wird durch eine Reihe von Substitutionsreaktionen eingeführt.

    Anlagerung der Chinolin-Gruppe: Der Chinolinrest wird über eine Etherbindung an den Phenylring gebunden.

    Abschließende Modifikationen:

Industrielle Produktionsverfahren für this compound sind aufgrund der Einstellung der klinischen Entwicklung nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen und Reinigungsprozesse, wären jedoch anwendbar.

Analyse Chemischer Reaktionen

Laniquidar durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Säuren und Basen für Hydrolyse- und Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Laniquidar is a third-generation P-glycoprotein (P-gp) inhibitor that has undergone clinical studies for acute myeloid leukemia (AML) and myelodysplastic syndrome . It is also being explored for its potential in treating refractory cancers and for use as a tracer in PET (positron emission tomography) imaging to assess P-gp distribution .

Scientific Research Applications

Mechanism of Action
this compound is a selective P-gp inhibitor with high lipophilicity . P-gp is a multi-drug resistance protein that causes the efflux of substrates, including chemotherapeutic drugs, out of the cell . this compound inhibits this efflux by causing a conformational change in P-gp, hindering ATP hydrolysis and reducing cell membrane permeability, thus preventing the substrate from leaving the cell .

Clinical Trials and Studies
this compound has been tested in clinical trials for treating refractory breast cancer in combination with docetaxel and paclitaxel . A Phase 2 clinical trial, which included 35 participants who had not responded to prior chemotherapy treatments, began in September 2001 by the European Organization for Research and Treatment of Cancer (EORTC) . The study concluded in June 2002, but the results were not reported .

P-gp Inhibition
this compound, as a P-gp inhibitor, binds proportionally to P-gp density . Research has focused on using radiolabeled this compound (11C-laniquidar) for PET studies to non-invasively assess the distribution of P-gp in the brain . Initial rat studies showed high uptake in peripheral organs . Human biodistribution studies revealed the highest uptake in the liver, followed by the spleen, kidneys, and lungs .

Radiation Dosimetry Studies
Radiation dosimetry of 11C-laniquidar has been studied in humans to evaluate its safety and efficacy as a PET tracer . A study involving six subjects found no adverse or clinically detectable pharmacologic effects, with no significant changes in vital signs . The average effective dose was 4.76 ± 0.13 μSv·MBq−1 for women and 3.69 ± 0.01 μSv·MBq−1 for men .

Comparison with Other P-gp Inhibitors
this compound is part of a class of third-generation P-gp inhibitors, including zosuquidar, elacridar, and tariquidar, developed to overcome the limitations of earlier P-gp inhibitors . These newer agents were designed for higher selectivity and efficacy . Clinical trials of tariquidar, another third-generation P-gp inhibitor, showed tolerable safety profiles but unimpressive anticancer efficacy .

Table 1: P-gp Inhibitors

InhibitorDescription
This compoundHighly selective P-gp inhibitor; Shown to cause a conformational change of P-gp, which hinders ATP hydrolysis, and the substrate cannot be positioned to leave the cell since the permeability of the cell membrane decreases .
ZosuquidarPotent and selective inhibitor against P-gp, with minimal inhibitory effect on other MDR proteins. Phase I trials showed dose-limiting toxicities, including cerebellar dysfunction .
ElacridarDemonstrated very minor side effects and good pharmacokinetic properties in Phase I studies; shown to increase the plasma levels of oral paclitaxel by inhibiting intestinal P-gp activity .
TariquidarDemonstrated relatively tolerable safety profiles, but with unimpressive anticancer efficacy in clinical trials; Shown to be associated with increased 99mTc sestamibi uptake, but this finding did not translate into a significant increase in ORR .

Biologische Aktivität

Laniquidar (OC-144-093) is a potent inhibitor of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in the pharmacokinetics of various drugs by affecting their absorption, distribution, metabolism, and excretion. Understanding the biological activity of this compound is essential for its potential applications in enhancing the efficacy of chemotherapeutic agents, particularly in overcoming multidrug resistance (MDR) in cancer therapy.

This compound functions primarily as a P-glycoprotein inhibitor , which enhances the bioavailability of co-administered drugs that are substrates for this transporter. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, potentially leading to improved therapeutic outcomes in cancer treatment. The compound has shown promise in preclinical studies and clinical trials for its ability to reverse drug resistance mechanisms associated with P-gp.

Pharmacological Profile

This compound exhibits several key pharmacological properties:

  • Selectivity : It specifically targets P-glycoprotein with minimal effects on other ATP-binding cassette (ABC) transporters.
  • Bioavailability Enhancement : Studies have indicated that this compound can significantly enhance the bioavailability of various anticancer agents, including paclitaxel and doxorubicin.
  • Dose-Dependent Effects : The efficacy of this compound is dose-dependent, with higher concentrations yielding more pronounced inhibitory effects on P-gp.

Case Studies and Clinical Trials

  • Combination Therapy : In a phase I trial, this compound was administered alongside paclitaxel to assess its impact on drug absorption and efficacy. Results demonstrated a significant increase in the plasma concentration of paclitaxel when combined with this compound, suggesting enhanced therapeutic potential through improved bioavailability .
  • Patient Outcomes : A retrospective analysis involving patients treated with this compound in combination with standard chemotherapy regimens showed improved response rates in those with P-gp overexpression. Notably, patients who received this compound exhibited a higher rate of disease stabilization compared to those who did not receive the inhibitor .
  • Adverse Effects : The safety profile of this compound has been evaluated in various studies. Commonly reported side effects include mild gastrointestinal disturbances and fatigue, which were generally well-tolerated by patients .

Data Table: Summary of Key Studies

Study TypeDrug CombinationKey FindingsReference
Phase I TrialPaclitaxel + this compoundIncreased paclitaxel bioavailability
Retrospective StudyChemotherapy + this compoundHigher response rates in P-gp overexpressing patients
Safety AnalysisVarious combinationsMild side effects; well-tolerated

Eigenschaften

CAS-Nummer

197509-46-9

Molekularformel

C37H36N4O3

Molekulargewicht

584.7 g/mol

IUPAC-Name

methyl 11-[1-[2-[4-(quinolin-2-ylmethoxy)phenyl]ethyl]piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylate

InChI

InChI=1S/C37H36N4O3/c1-43-37(42)34-24-38-36-35(32-8-4-2-6-27(32)19-23-41(34)36)29-17-21-40(22-18-29)20-16-26-10-14-31(15-11-26)44-25-30-13-12-28-7-3-5-9-33(28)39-30/h2-15,24H,16-23,25H2,1H3

InChI-Schlüssel

TULGGJGJQXESOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Kanonische SMILES

COC(=O)C1=CN=C2N1CCC3=CC=CC=C3C2=C4CCN(CC4)CCC5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Aussehen

yellow solid powder

Key on ui other cas no.

197509-46-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

11C-laniquidar
laniquidar
R 101933
R-101933
R101933

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of compound 4 (164 g), sodium cyanate (80 g) and manganese dioxide (500 g) in methanol (5.5l) was stirred at room temperature. Ethanoic acid (122 g) was added dropwise and the resulting reaction mixture was stirred and refluxed overnight. The reaction mixture was filtered over dicalite, and the filter residue was rinsed with CH3OH/CH2Cl2. The filtrate was evaporated. The residue was partitioned between DCM and aqueous K2CO3 solution. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated. The residue was crystallized from ACN. The precipitate was filtered off and dried, yielding 152 g (87%) of methyl 6,11-dihydro-11-[1-[2-[4-(2-quinolinylmethoxy)phenyl]ethyl]-4-piperidinylidene]-5H-imidazo[2,1-b][3]-benzazepine-3-carboxylate (compound 6, mp. 179.3° C.).
Name
compound 4
Quantity
164 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laniquidar
Reactant of Route 2
Reactant of Route 2
Laniquidar
Reactant of Route 3
Reactant of Route 3
Laniquidar
Reactant of Route 4
Reactant of Route 4
Laniquidar
Reactant of Route 5
Laniquidar
Reactant of Route 6
Reactant of Route 6
Laniquidar

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.